Product packaging for ARSENIC PHOSPHIDE(Cat. No.:CAS No. 12255-33-3)

ARSENIC PHOSPHIDE

Cat. No.: B1179354
CAS No.: 12255-33-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arsenic Phosphide is an inorganic compound classified as a binary phosphide and an interpnictogen, with the chemical formula AsP . This research-grade material is notable for its variable arsenic to phosphorus ratio, a characteristic that directly influences its electronic band gap and makes it a compound of significant interest in the development of tunable electronic and optoelectronic devices . Studies explore its stability in various monolayer structures, such as blue-phosphorene-like (indirect band gap ~2.52 eV) and black-phosphorene-like (direct band gap ~1.53 eV) forms, which are investigated for applications in photocatalysis, nanoelectronics, and as auxetic materials . Furthermore, low-dimensional forms like β-arsenic phosphide nanotubes (β-AsP NT) demonstrate promise as highly sensitive chemoresistive sensors for detecting toxic environmental pollutants such as aldrin and chlordane . This compound is also utilized in research areas including pharmaceuticals, preservatives, and chemical synthesis . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Handling should adhere to strict safety protocols for toxic and reactive compounds.

Properties

CAS No.

12255-33-3

Molecular Formula

C48H28O30

Origin of Product

United States

Synthesis and Crystal Growth Methodologies for Arsenic Phosphide

High-Temperature Solid-State Synthesis Approaches

High-temperature solid-state synthesis involves reacting elemental arsenic and phosphorus, often in sealed environments to contain the volatile components. This method can be used to synthesize various arsenic phosphides. For example, some arsenic phosphides were synthesized in the early 19th century by heating the elements together. researchgate.net Direct fusion of the elements is also a method for synthesizing arsenic monophosphide (AsP), which is described as a lustrous red-brown powder. researchgate.netwikipedia.org

Solid-state reactions are also utilized in the synthesis of other phosphides and arsenides, sometimes requiring high sintering temperatures. science.gov While direct solid-state reaction of metal chlorides and tri-octylphosphine has been used for synthesizing iron phosphide (B1233454) nanoparticles, resulting in mixtures of phases like FeP and Fe₂P, this highlights the potential for solid-state routes for phosphide synthesis. researchgate.net

Vapor Phase Growth Techniques

Vapor phase growth techniques are crucial for producing high-purity and crystalline forms of arsenic phosphides, particularly for thin films and semiconductor applications.

Chemical Vapor Transport (CVT) and Related Methods

Chemical Vapor Transport (CVT) is a method where a solid material reacts with a transport agent to form volatile species, which then migrate to a different temperature zone and decompose or react to deposit the desired material. This technique has been explored for the growth of phosphides and arsenides. frontiersin.orgnih.gov The development of transport reactions for the crystal growth of phosphides and arsenides is an ongoing area of research. frontiersin.orgnih.gov For liquid transport, temperature gradients can be a useful variable. frontiersin.orgnih.gov

Close-spaced vapor transport has been reported for the heteroepitaxial growth of variable composition gallium arsenide phosphide (GaAs₁₋ₓPₓ) films on GaAs substrates using mixed GaAs-GaP powder sources. rsc.orgrsc.org This method demonstrated reproducible composition in the grown films. rsc.org

Metalorganic vapor-phase epitaxy (MOVPE), also known as organometallic vapor-phase epitaxy (OMVPE) or metalorganic chemical vapor deposition (MOCVD), is a CVD method used for producing single or polycrystalline thin films and complex semiconductor multilayer structures. wikipedia.org In MOCVD, ultrapure precursor gases, such as metalorganics for group III and hydrides for group V, are injected into a reactor. wikipedia.org The precursors undergo pyrolysis and adsorb onto the substrate surface, leading to the incorporation of elements into a new epitaxial layer. wikipedia.org This technique is preferred for forming thermodynamically metastable alloys and is widely used in optoelectronics. wikipedia.org The growth is typically mass-transport-limited, driven by supersaturation in the vapor phase. wikipedia.org The vapor pressure of the group III metal organic source is an important control parameter. wikipedia.org MOVPE has been used to study the incorporation of group V atoms into arsenide-phosphide solid solutions. ioffe.ruioffe.ru Studies on the initial stages of heterojunction formation during MOVPE of indium arsenide on indium phosphide have shown that arsenic atoms can incorporate into the top layers of indium phosphide, forming InAsP films, with the diffusion being temperature-dependent. ucla.edu

Short-Way Transport Techniques for Single Crystal Growth

Short-way transport techniques are employed for growing single crystals of arsenic phosphides. Black arsenic phosphorus single crystals have been grown using a short-way transport technique involving tin, tin(IV) iodide, grey arsenic, and red phosphorus in an evacuated quartz ampule heated to a maximum temperature of 630 °C. nsf.gov This method resulted in crystals up to 12 x 110 microns and ranging from 200 nm to 2 microns thick. nsf.gov The vapor pressure of the constituent species is a first-order parameter in this process. nsf.gov Large, approximately 0.5 cm long, bulk black arsenic phosphorus crystals were observed to form along the bottom of the ampule under specific conditions (1:1 As:P molar ratio). nsf.gov

Solution-Based and Flux Growth Techniques

Solution-based and flux growth techniques involve dissolving the constituent elements or compounds in a solvent or flux at high temperatures and then cooling the solution to crystallize the desired material. Flux growth is widely applied for exploring new phases and growing crystals of emerging materials, including phosphides and arsenides. frontiersin.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netosti.gov The selection of a suitable flux and growth conditions remains somewhat empirical, especially for reactions with volatile components like phosphorus and arsenic. frontiersin.orgnih.govfrontiersin.orgresearchgate.netosti.gov

Phosphorus and arsenic can form binary pnictides with most metals (excluding Hg and Bi). frontiersin.orgnih.govfrontiersin.orgresearchgate.net Bismuth is often preferred as a flux for arsenides due to the relatively high solubility of arsenic in bismuth. frontiersin.orgnih.govfrontiersin.orgresearchgate.net However, the solubility of phosphorus in bismuth is quite low, making tin flux preferred for phosphides. frontiersin.orgnih.govfrontiersin.orgresearchgate.net Despite the existence of binary tin-phosphorus phases, tin flux has been successfully used to grow multiple complex phosphides. frontiersin.orgnih.govfrontiersin.org Tin phosphides can be removed with acid. frontiersin.orgnih.govfrontiersin.org While binary tin arsenides have similar melting points to tin phosphides, tin has limited success as a flux for growing arsenides, with SnAs binary being a common side-product. frontiersin.orgnih.govfrontiersin.org Lead flux has also been reported as suitable for growing phosphide and arsenide crystals. frontiersin.orgresearchgate.net Other metallic fluxes like zinc, aluminum, gallium, and indium have been used in selected cases. frontiersin.org

Salt fluxes, which are high-temperature ionic liquids, can also be used for growing inorganic pnictide crystals. frontiersin.org Salt fluxes can be inert (e.g., KCl/NaCl) or reactive (e.g., CsCl). nih.govfrontiersin.org A significant advantage of salt flux is the ease of removal by solvent wash, particularly water. frontiersin.org

Liquid-phase epitaxy (LPE) is a solution-based technique used for growing layers of phosphide-arsenides, such as gallium phosphide-arsenide, from a solution-melt. idsi.mdscientific.net The distribution coefficient of arsenic during the growth of gallium phosphide-arsenide layers from a gallium solution-melt saturated with phosphorus and containing arsenic has been studied, showing dependencies on temperature and arsenic concentration in the liquid phase. idsi.mdscientific.net

Advanced Synthesis of Low-Dimensional Arsenic Phosphide Structures

Research into low-dimensional this compound structures, such as monolayers and thin films, is an active area. A monolayer of this compound (AsP) has been described as a two-dimensional material composed of an equimolar mixture of phosphorus and arsenic. wikipedia.orgresearchgate.netacs.org Multilayer correspondents have also been synthesized. researchgate.netacs.org The synthesis of black arsenic phosphorus single crystals using a short-way transport technique yielding thin flakes has been reported. nsf.gov These crystals were characterized using techniques like Raman spectroscopy, x-ray diffraction, and transmission electron microscopy. nsf.gov

The volatility of phosphorus and arsenic at elevated temperatures makes the exploration of metal-phosphorus (arsenic) phase diagrams challenging, particularly in areas with high pnictogen content. researchgate.netresearchgate.net However, compounds with substantial pnictogen content often exhibit interesting properties. researchgate.netresearchgate.net

Laser Ablation Synthesis of this compound Clusters

Laser Ablation Synthesis (LAS) offers potential for generating new this compound compounds, particularly in the form of clusters. researchgate.netresearchgate.netnih.gov When coupled with Laser Desorption Ionisation (LDI) and Time of Flight Mass Spectrometry (TOFMS), immediate identification of generated clusters is possible. researchgate.netresearchgate.netnih.gov LAS has been used to generate arsenic phosphides via laser ablation of phosphorus-arsenic mixtures. researchgate.netnih.govglobalauthorid.comamericanelements.com This approach has led to the generation and identification of many new AsₘP<0xE2><0x82><0x99>± clusters in the gas phase that were not previously described in the literature, with their stoichiometry determined by mass spectrometry. researchgate.netnih.gov Density functional theory (DFT) optimization has been used to compute likely structures for some of the observed clusters. researchgate.netnih.gov LAS has also been applied to generate other binary cluster ions, such as transition metal phosphorus clusters. nih.gov

Advanced Structural and Morphological Characterization of Arsenic Phosphide

X-ray Diffraction (XRD) for Crystallographic Analysis and Phase Identification

X-ray Diffraction (XRD) is a fundamental technique used to determine the crystallographic structure, phase purity, and lattice parameters of crystalline materials. For arsenic phosphide (B1233454) and related compounds, XRD provides crucial information about their atomic arrangement.

Studies on black arsenic-phosphorus (AsₓP₁₋ₓ) alloys have shown that these materials crystallize in an orthorhombic puckered structure, analogous to that of black phosphorus. XRD analysis has revealed a systematic expansion of the lattice structure with an increase in arsenic concentration osti.gov. While individual flakes might exhibit a mono-crystalline orthorhombic structure at a smaller scale, the material can appear more polycrystalline in nature at a larger scale, with the formation of differently oriented domains osti.gov.

XRD has also been employed in the characterization of arsenide/phosphide heterostructures. High-resolution XRD analysis of these interfaces can show pronounced periodic structures, providing insights into the quality and structure of the grown layers aip.orgaip.org. For instance, studies on arsenide/phosphide heterostructures grown by gas-source molecular beam epitaxy have utilized high-resolution XRD alongside other techniques to understand the interface structure aip.orgaip.org. The analysis of annealed low-temperature gallium arsenide using high-resolution XRD has shown changes in perpendicular lattice mismatch and apparent mosaic spread, attributed to the growth of arsenic precipitates aip.org. Furthermore, XRD has been used to confirm the formation of arsenate/phosphate (B84403) solid solutions and study how lattice parameters change with the degree of substitution, although this does not always strictly follow Vegard's Law researchgate.netarizona.edu.

Electron Microscopy Techniques for Microstructure and Morphology

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the microstructure and morphology of arsenic phosphide materials at high magnifications.

Scanning Electron Microscopy (SEM)

SEM imaging has been applied to study the morphology of black arsenic-phosphorus nanostructures, such as nanoflakes and nanoribbons mostwiedzy.pl. In studies involving arsenic-containing materials, SEM has been used to examine the surface structure of arsenic-rich residue before and after vitrification, showing differences between rough, porous structures and regular, homogeneous surfaces ingentaconnect.com. SEM has also been utilized in biological studies to observe changes in bacterial surface topography in response to arsenic exposure nih.govnih.gov. For instance, SEM images have been used to analyze the porosity and morphology of cells treated with arsenic nih.gov.

SEM analysis can reveal areas with high arsenic content, such as InAs islands formed on surfaces during annealing processes, and can quantify their size and density researchgate.net.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the investigation of the internal structure, crystallinity, defects, and interfaces of materials at the nanoscale.

TEM characterization of black arsenic-phosphorus alloys has shown that these materials consist of clusters of flakes ranging in size from tens of nanometers to several micrometers osti.gov. TEM analysis has confirmed their layered morphology and relatively uniform composition osti.gov. High-resolution TEM imaging has revealed the presence of structural defects and lattice distortions within these alloys osti.gov.

Cross-sectional TEM has been used to study the structure of materials like GaAs₁₋ₓPₓ, showing single-crystal structure with few defects rsc.org. TEM coupled with energy-dispersive X-ray spectroscopy (EDX) has been employed to analyze the elemental composition of observed features, such as arsenic-containing electron-dense particles accumulated within bacterial cells nih.gov or As-rich particles coating substrates in studies of arsenic speciation acs.org. TEM has also been applied to study lateral composition modulation in heterostructures mcmaster.ca.

Scanning Probe Microscopy for Surface Structure

Scanning Probe Microscopy (SPM) techniques, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), provide atomic-scale or nanoscale information about the surface topography, electronic structure, and mechanical properties.

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) is capable of providing atomic-resolution images of conductive surfaces, allowing for the study of surface reconstructions, defects, and adsorbed species.

STM has been extensively used to study the interface structure in arsenide/phosphide heterostructures grown by techniques like gas-source molecular beam epitaxy aip.orgaip.org. These studies have provided direct information about nanometer-scale grading and lateral non-uniformity at interfaces aip.orgaip.org. STM images have revealed phosphide interlayers with varying widths and lateral structural variations aip.org. The technique has also been used to investigate arsenic adsorption and exchange processes on surfaces like InP(001), showing different surface reconstructions depending on temperature and arsenic exposure ucla.eduucla.eduresearchgate.netaps.org. For example, STM studies have characterized disordered (1x4), (2x1), (2x4), and (4x2) reconstructions formed by arsenic on InP(001) ucla.eduresearchgate.netaps.org. STM can also provide insights into the electronic structure of surfaces caltech.edu. Furthermore, cross-sectional STM has been used to investigate point defects, such as anion antisites, in alloys like GaAs₁₋ₓPₓ aps.org.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a versatile SPM technique that can be used to study the surface topography and mechanical properties of both conductive and non-conductive materials at the nanoscale.

Vibrational Spectroscopy for Lattice Dynamics (e.g., Raman Spectroscopy)

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful tool for probing the lattice dynamics and structural characteristics of materials like this compound. Raman measurements can identify specific phonon modes, providing fingerprints for different crystal structures and compositions.

Studies on black arsenic phosphorus (b-AsP) have identified characteristic Raman modes. For b-AsP grown on silicon or silicon oxide substrates, confocal Raman spectroscopy using a 514.5 nm argon laser excitation source revealed Ag1, B2g, and Ag2 phonon modes at 360.5 cm⁻¹, 436.5 cm⁻¹, and 464 cm⁻¹, respectively nsf.gov. These modes are consistent with reported literature for b-AsP nsf.gov. The specific wavenumbers of these modes are influenced by the arsenic concentration within the b-AsP crystals nsf.gov.

Raman spectroscopy has also been used to characterize other distinct AsP alloy crystal structures, such as cubic (c-AsP) and violet (v-AsP) phases nsf.gov. The characteristic v-P Raman mode wavenumber range of 100-200 cm⁻¹ is also observed in the v-AsP phase nsf.gov.

Detailed Raman studies, supported by Density Functional Theory (DFT) calculations, have helped interpret the complex Raman spectra of As-doped black phosphorus (b-AsP). These calculations indicate that each original phonon mode in black phosphorus splits into three modes in b-AsP due to the presence of P-P, P-As, and As-As bonds researchgate.netosti.gov.

Furthermore, Raman spectroscopy can track structural changes, such as those induced by intercalation. Upon charging with lithium to form Li(AsP)y compounds, the Raman modes of AsP broaden significantly and downshift. This phenomenon is associated with a non-adiabatic renormalization of phonon energies resulting from increased electron-phonon interactions, similar to observations in other layered materials intercalated with group 1 metals researchgate.net. The P-derived modes tend to remain the most prominent upon initial lithium intercalation, while at higher lithium content (e.g., Li(AsP)8), the lower energy As modes can become dominant researchgate.net.

The following table summarizes some characteristic Raman modes observed for different forms of this compound:

Material PhaseCharacteristic Raman Modes (cm⁻¹)NotesSource
Black AsP360.5 (Ag1), 436.5 (B2g), 464 (Ag2)Measured with 514.5 nm laser excitation nsf.gov
Black AsP360 (Ag1), 435 (B2g), 462.5 (Ag2)Averaged spectra, downshifted from pure bP acs.org
Violet AsP100-200 rangeCharacteristic of v-P phase nsf.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique employed to determine the elemental composition and chemical states of this compound. This method involves irradiating the sample surface with X-rays and analyzing the kinetic energy of emitted photoelectrons.

XPS analysis is frequently used to characterize the elemental composition of AsP materials, including determining the ratio of arsenic to phosphorus nsf.govacs.orgucl.ac.uk. For instance, while a commercial bAsP alloy might be sold with a specific As:P ratio (e.g., 0.6:0.4), XPS analysis can provide a more precise surface composition (e.g., x = 0.45 from As 3d/P 2p regions) acs.orgucl.ac.uk.

Beyond elemental ratios, XPS provides insights into the chemical states of arsenic and phosphorus atoms within the compound. Analysis of core level spectra, such as the P 2p and As 3d regions, can reveal bonding environments. For example, upon reduction of bAsP to Li(AsP)9, XPS shows the emergence of an additional low energy peak in the As 3d region at 39.1 eV, while the P 2p region remains unchanged compared to bAsP acs.orgucl.ac.uk.

XPS can also detect the presence of impurities, which can be indicative of the synthesis method used. For example, XPS analysis of a commercial bAsP alloy revealed the presence of tin iodide, suggesting its synthesis via a SnI4 mineralization procedure acs.org.

Defect Characterization and Analysis of Crystallographic Imperfections

Crystalline imperfections, or defects, are deviations from the perfect periodic arrangement of atoms in a crystal lattice. These imperfections can significantly influence the physical, electrical, and mechanical properties of materials uobabylon.edu.iqunesp.br. Common types of crystalline defects include point defects (e.g., vacancies, interstitials, antisite defects), line defects (e.g., dislocations), planar defects (e.g., stacking faults, grain boundaries), and volume defects (e.g., voids) uobabylon.edu.iqunesp.br. Defects can be inherent to the crystal structure, introduced during crystal growth, or generated during processing steps uobabylon.edu.iqias.ac.in.

Electronic Structure and Band Theory of Arsenic Phosphide

First-Principles Calculations and Density Functional Theory (DFT) Applications

First-principles calculations, primarily based on Density Functional Theory (DFT), are extensively used to investigate the electronic structure of arsenic phosphide (B1233454) and its various phases. acs.orgnih.govresearchgate.netnih.govresearchgate.netarxiv.org DFT provides a powerful framework to understand the ground-state properties of materials, including their electronic band structure and density of states. Studies employing DFT have explored different structural arrangements of 2D arsenic-phosphorus compounds, such as hexagonal and orthorhombic structures, to determine their dynamical, thermodynamic, and mechanical stabilities. acs.orgnih.gov These calculations involve determining cohesive energies and elastic constants to confirm the stability of the proposed structures. nih.gov

DFT calculations have been applied to study the electronic structures of arsenic phosphide under strain, revealing anisotropic behavior. researchgate.netacs.org For gallium phosphide (GaP) nanotubes doped with arsenic, DFT calculations have shown that increasing arsenic concentration reduces the energy band gap in both zigzag and armchair configurations. researchgate.netresearchgate.net The generalized gradient approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common approach used in these DFT calculations. researchgate.netresearchgate.net

Quasiparticle Energy Calculations (e.g., GW Approximation)

While standard DFT methods provide a good starting point for electronic structure calculations, they often underestimate the band gaps of semiconductors. acs.orgnih.govnih.govresearchgate.net To overcome this limitation and obtain more accurate band gap values that are in better agreement with experimental results, quasiparticle energy calculations, such as the GW approximation, are employed. acs.orgnih.govnih.govresearchgate.net

The GW approximation is a many-body perturbation theory approach that accounts for electron-electron interactions beyond the mean-field approximation used in DFT. researchgate.net By incorporating self-energy corrections, the GW method provides a more realistic description of the electronic excitations and thus yields more accurate band gaps. acs.orgnih.govresearchgate.net Studies on 2D As-P systems have utilized the GW approach to calculate electronic band gaps, demonstrating that the values obtained are more realistic compared to standard DFT results. acs.orgnih.gov For instance, calculations have shown that the GW approximation provides trustable band gap values for 2D As-P compounds, lying in the range from near-infrared to visible light. researchgate.net

Band Gap Determination and Tunability Investigations

The band gap is a crucial electronic property of a semiconductor, determining its electrical and optical behavior. Investigations into this compound have focused extensively on determining its band gap and exploring methods to tune it. acs.orgwikipedia.orgresearchgate.netusc.eduresearchgate.netsciopen.com

The band gap of AsP is known to be tunable, depending on factors such as the arsenic-phosphorus ratio, the number of layers, and applied strain. wikipedia.orgresearchgate.netresearchgate.net For black arsenic-phosphorus (b-AsP), the band gap can be tuned across a significant range by varying the composition, covering wavelengths down to around 0.15 eV. usc.edu Experimental studies have shown that the band gap of AsP can be tuned from approximately 0.15 eV to 1.69 eV by controlling the component ratio and layer number. wikipedia.orgresearchgate.net

Theoretical studies using first-principles calculations have also investigated the tunability of the band gap under strain. researchgate.net For black AsP monolayer, applying in-plane strain can significantly alter the electronic properties and band gap. researchgate.net For example, applying strain along the zigzag direction can induce a direct-indirect-direct band gap transition. researchgate.net Similarly, for GaPAs nanotubes, arsenic doping has been shown to decrease the band gap energy. researchgate.netresearchgate.net

The tunability of the band gap in this compound makes it a promising material for various applications, particularly in optoelectronic devices operating in the infrared regime. researchgate.netusc.edusciopen.com

Here is a table summarizing some reported band gap values for different this compound structures and compositions:

Structure/CompositionMethodBand Gap (eV)NotesSource
2D As-P (Hexagonal)GW Approximation2.95Compared to blue phosphorene researchgate.net
2D As-P (Orthorhombic)GW Approximation1.83Compared to black phosphorene researchgate.net
b-AsPInfrared Absorption0.15Highest arsenic content studied usc.edu
AsPExperimental0.15 - 1.69Tunable by component and layer number wikipedia.orgresearchgate.net
Black AsP monolayerDFT (PBE/HSE06)TunableUnder in-plane strain researchgate.net
GaPAs nanotubesDFTDecreasesWith increasing arsenic doping researchgate.netresearchgate.net

Electronic Density of States and Orbital Contributions Analysis

Analyzing the electronic density of states (DOS) and projected density of states (PDOS) provides insights into the distribution of electronic states and the contributions of different atomic orbitals to these states. acs.orgnih.govresearchgate.netresearchgate.netrsc.org This analysis is crucial for understanding the bonding characteristics and the nature of the valence and conduction bands.

In 2D As-P compounds, the density of states reveals the contributions of arsenic and phosphorus p-orbitals to the valence and conduction bands. acs.orgnih.gov For instance, in some structures, arsenic p-orbitals primarily contribute to the valence band maximum (VBM), while phosphorus p-orbitals contribute to states at slightly lower energies. acs.org The conduction band minimum (CBM) can be formed by the contribution of arsenic p-orbitals. acs.orgnih.gov The overlap and hybridization of these orbitals determine the electronic properties and the nature of the band gap. nih.gov

Carrier Mobility and Anisotropy Studies in this compound Phases

Carrier mobility, which describes how quickly charge carriers move through a material under an electric field, is a critical property for electronic device applications. Studies on this compound have investigated its carrier mobility and the anisotropy of this property in different phases. acs.orgnih.govresearchgate.netacs.orgsciopen.com

Two-dimensional As-P structures, particularly orthorhombic phases, have been shown to exhibit high carrier mobilities. acs.orgnih.gov This property is often highly anisotropic, meaning that carrier mobility is significantly different along different crystallographic directions. acs.orgresearchgate.netacs.orgsciopen.com For example, higher mobility has been observed along the x-direction in orthorhombic 2D As-P structures. acs.org

The carrier mobilities in 2D As-P structures can be even higher than those in phosphorene, a related 2D material known for its high mobility, making As-P a promising candidate for high-performance electronic devices. acs.orgnih.gov The phase of 2D this compound, for instance, has been predicted to have electron mobility of approximately 10,000 cm V s, which is an order of magnitude larger than that of phosphorene. researchgate.netacs.org

The anisotropic behavior of carrier mobility in this compound is an important characteristic that can be exploited in the design of novel electronic devices. researchgate.netacs.org

Here is a table showing calculated carrier mobilities for different 2D As-P structures:

StructureElectron Mobility (cm V s)Hole Mobility (cm V s)AnisotropySource
Hexagonal 2D As–P1157.11 (x), 19259.89 (y)1157.11 (x), 19259.89 (y)High nih.gov
Orthorhombic 2D As–P (Type-I)29319.58 (x), 911.909 (y)2935.42 (x), 1160.88 (y)High nih.gov
Orthorhombic 2D As–P (Type-II)56108.87 (x), 682.40 (y)2755.56 (x), 1411.47 (y)High nih.gov
Orthorhombic 2D As–P (Type-III)80692.75 (x), 757.44 (y)2620.78 (x), 1052.04 (y)High nih.gov
AsP monolayer~10,000 (electron)Not specifiedHigh researchgate.netacs.org

Advanced Spectroscopic Investigations of Arsenic Phosphide

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules and materials. By analyzing the absorption or transmission of infrared light, researchers can identify the functional groups and chemical bonds present and gain insights into the molecular structure and dynamics. wikipedia.orgnanografi.com For arsenic phosphide (B1233454), IR spectroscopy can provide information about the As-P bonds and how they vibrate within the material's lattice structure.

Studies on related phosphide and arsenide compounds offer insights into the types of vibrational modes that might be observed in arsenic phosphide. For example, IR spectroscopy has been used to characterize the vibrational modes of phosphate (B84403) groups, with characteristic bands observed in the range of 430 to 1200 cm⁻¹ corresponding to bending and stretching vibrations of phosphate groups. researchgate.net Vibrational bands associated with As-O stretching have also been identified in the IR spectra of arsenic-containing compounds, typically appearing in regions around 700-900 cm⁻¹. researchgate.net While direct IR spectroscopic data specifically for binary this compound (AsP) is less commonly reported in general searches, the principles applied to related compounds involving arsenic, phosphorus, and other elements provide a framework for understanding the potential of IR spectroscopy in characterizing the vibrational properties of this compound.

Photoluminescence (PL) Spectroscopy for Optical Transitions

Photoluminescence (PL) spectroscopy is a widely used technique to investigate the electronic band structure and optical transitions in semiconductor materials. acs.org In a PL experiment, the material is excited by photons with energy greater than its band gap, causing electrons to move to higher energy levels. As these electrons return to their ground state, they emit photons, and the energy and intensity of these emitted photons provide information about the material's electronic states, band gap, and the presence of defects or impurities. acs.org

For this compound, PL spectroscopy can reveal details about its optical band gap and the nature of radiative recombination processes. Research on related III-V semiconductors like indium phosphide and gallium arsenide, which also involve pnictogen elements, demonstrates the utility of PL spectroscopy in identifying bound exciton (B1674681) transitions, free exciton peaks, and phonon coupling. researchgate.net These studies show that PL spectra can be used to assess material quality, identify impurity levels, and even estimate strain within the material. researchgate.netosti.gov For two-dimensional arsenic-phosphorus systems, theoretical studies suggest that their electronic band gaps can lie in the near-infrared to visible light range, implying that PL measurements in these regions would be relevant for experimental characterization. researchgate.net While specific experimental PL spectra for binary this compound (AsP) were not prominently found in the search results, the application of PL to related pnictogen-based semiconductors highlights its importance for understanding the optical transitions in this compound.

UV-Vis-NIR Spectroscopy for Optical Absorption Characteristics

UV-Vis-NIR (Ultraviolet-Visible-Near Infrared) spectroscopy is used to measure the absorption, transmission, or reflection of light in the UV, visible, and near-infrared regions of the electromagnetic spectrum. This technique is crucial for determining the optical absorption characteristics of a material, including its band gap energy and the presence of electronic transitions. acs.orgresearchgate.net

For this compound, UV-Vis-NIR spectroscopy can provide direct evidence of its optical band gap. The absorption edge in the UV-Vis-NIR spectrum corresponds to the minimum energy required to excite an electron from the valence band to the conduction band. Studies on various materials, including phosphide glasses and other semiconductors, utilize UV-Vis-NIR absorption spectra to identify electronic transitions and calculate band gap values. researchgate.netresearchgate.net For instance, research on IrSi₃As₃, a transition metal arsenide, used solid-state UV-Vis-NIR spectroscopy to determine its direct bandgap. rsc.org Theoretical studies on two-dimensional arsenic-phosphorus compounds have computed absorption coefficients derived from the dielectric function, which can be experimentally verified using UV-Vis-NIR spectroscopy. acs.org The variation in arsenic to phosphorus ratios in this compound can lead to changes in its band gap, which would be observable through shifts in the absorption edge in UV-Vis-NIR spectra. wikipedia.org

Excitonic Effects and Dielectric Function Analysis

Excitonic effects, which involve the binding of an electron and a hole, play a significant role in the optical properties of semiconductor materials, particularly in low-dimensional systems. acs.orgrsc.org The dielectric function, a complex quantity, describes how a material responds to an external electric field and is directly related to its optical properties, including absorption and reflectivity. acs.orgutah.edu Analyzing the dielectric function, often calculated using theoretical methods like the Bethe-Salpeter equation (BSE), provides insights into electronic transitions, screening effects, and the strength of excitonic binding. researchgate.netacs.orgrsc.org

For this compound, especially in its two-dimensional forms, excitonic effects are expected to be prominent due to reduced screening. Theoretical studies on two-dimensional arsenic-phosphorus (As-P) compounds have employed the BSE approach to compute the imaginary part of the dielectric function, which reveals sharp peaks corresponding to exciton resonances. acs.org These calculations also allow for the determination of exciton binding energies. researchgate.netacs.orgrsc.org For monolayer black arsenic, the presence of two exciton resonant peaks has been observed in the imaginary part of the dielectric function, influencing its hyperbolic polaritonic properties. utah.edu The strength and frequency of these excitonic features can be highly tunable, for example, by applying strain. utah.edu Research on monolayered blue arsenic phosphorus conformers also indicates significant anisotropic exciton effects covering visible regions, with large exciton binding energies. rsc.orgresearchgate.net These findings highlight the importance of considering excitonic effects when interpreting the optical spectra of this compound and underscore the value of dielectric function analysis in understanding its fundamental optical and electronic behavior.

Transport Phenomena Research in Arsenic Phosphide Materials

Electrical Conductivity and Resistivity Measurements

Electrical conductivity and resistivity measurements provide fundamental insights into how easily charge carriers move through a material. In arsenic phosphide (B1233454) materials, these properties are significantly influenced by composition and structure.

For AsxP1-x alloys, studies have shown that electrical resistance decreases significantly as the arsenic concentration (x) increases osti.gov. Specifically, the resistance was found to decrease by more than three orders of magnitude as x changed from 0 to 1 osti.gov. Samples with lower arsenic concentration exhibit semiconducting behavior, where resistance increases as temperature decreases, particularly at low temperatures osti.gov. Higher arsenic concentration samples, on the other hand, show lower resistance values and display metallic behavior with an almost linear temperature dependence osti.gov. Four-probe resistance measurements are commonly used to assess these properties osti.gov.

In other phosphide-arsenide compounds like IrSi3As3, four-probe resistivity measurements on sintered pellets have shown typical semiconducting temperature dependence rsc.orgrsc.org.

Hall Effect Measurements for Carrier Concentration and Mobility

Hall effect measurements are a valuable tool for characterizing semiconductor materials by determining carrier concentration, mobility, and carrier type (n-type or p-type) tek.comeetimes.com. This technique involves applying a magnetic field perpendicular to the direction of current flow through a sample, which generates a transverse voltage (Hall voltage) tek.comeetimes.com.

In the context of arsenic phosphide and related compounds, Hall effect measurements have been employed to understand the charge transport mechanisms. For instance, in studies on CoP3, CoAs3, and CoP1.5As1.5 compounds, Hall effect measurements were conducted to determine their electrical properties northwestern.edu. These studies indicated that all three compounds exhibited p-type conduction northwestern.edu. The relatively high electrical resistivity observed in CoAs3 was attributed mainly to its relatively low carrier concentration, which was about an order of magnitude less than that of the other samples northwestern.edu.

Theoretical studies on two-dimensional alpha this compound (α-AsP) have investigated its electronic structure and carrier mobility using first-principles calculations researchgate.netacs.org. These studies predict that monolayer α-AsP, composed of an equimolar mixture of phosphorus and arsenic, can exist in different allotropes researchgate.netacs.org. Monolayers of the α1 and α3 phases are predicted to be direct-gap semiconductors with anisotropic carrier mobility researchgate.netacs.org. The α3 phase, in particular, is predicted to exhibit electron mobility of approximately 10,000 cm2 V-1 s-1, which is an order of magnitude larger than that of alpha phosphorene researchgate.netacs.org. The anisotropic behavior of electronic structures under strain has also been observed researchgate.net.

Studies on black arsenic phosphorus (b-AsxP1-x) have also revealed excellent physicochemical properties, with estimated carrier mobilities up to 10,000 cm2 V-1 s-1 researchgate.net. Monolayer AsP is also predicted to have electron mobility significantly higher than that of a black phosphorus monolayer researchgate.net.

In GaAs1-xPx films, Hall effect measurements were used to determine carrier concentration and mobility. For n-GaAs0.7P0.3 with a carrier concentration of 2 × 10^17 cm^-3, the best Hall electron mobility was reported as 1570 cm2 V-1 s-1 rsc.org. Hall-van der Pauw measurements have also been used to determine carrier concentration and mobility in materials like Indium Gallium Arsenide Phosphide at different temperatures dtic.mil.

Thermoelectric Properties and Thermal Transport Investigations

Thermoelectric materials are capable of converting temperature differences into electrical energy and vice versa, with their efficiency characterized by the figure of merit, zT frontiersin.orgresearchgate.netacs.org. The zT value is dependent on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ), where κ is the sum of lattice thermal conductivity (κL) and electronic thermal conductivity (κE) researchgate.netacs.org. Research on this compound materials has explored their potential as thermoelectrics by investigating these properties.

Theoretical studies on AsxP1-x monolayer structures suggest they could be promising thermoelectric materials due to potentially higher mobility and lower thermal conductivity compared to black phosphorus osti.gov. Property tuning can be achieved by changing the chemical composition osti.gov. For AsxP1-x alloys, the thermoelectric power (TEP), also known as the Seebeck coefficient, varies with composition osti.gov. Pure arsenic (x=1) and As0.83P0.17 samples showed small TEP values (~7 μV/K) at room temperature, consistent with their metallic nature osti.gov. As the arsenic concentration decreased (x=0.5 and x=0.2), the TEP values increased significantly, reaching up to +803 μV/K for x=0.2 osti.gov. The thermopower remains positive in a wide temperature range for samples with lower arsenic concentrations (x = 0, 0.2, and 0.5) osti.gov.

The power factor (S²σ), a key component of the zT, has also been investigated in AsxP1-x alloys osti.govresearchgate.net. At room temperature, a large power factor of 316.54 μWm-1K-2 was achieved for the As0.5P0.5 sample, significantly higher than that of pure black phosphorus (22.38 μWm-1K-2) osti.gov.

Theoretical studies on the AsP3 monolayer have shown it to be an indirect bandgap semiconductor with excellent Seebeck coefficients and electrical conductivity frontiersin.org. This material exhibits ultralow thermal conductivity at room temperature (0.36 Wm-1 K-1 along the armchair direction and 0.55 Wm-1 K-1 along the zigzag direction) frontiersin.org. The combination of ultrahigh Seebeck coefficient and ultralow thermal conductivity suggests excellent thermoelectric performance, with a predicted maximum ZT of 3.36 at 500 K for p-type doping along the armchair direction frontiersin.org. This is significantly higher than the reported ZT for bulk AsP3 (~0.5 at 300 K) frontiersin.org. The higher ZT in the monolayer is attributed to the larger Seebeck coefficient and lower lattice thermal conductivity due to dimensionality reduction frontiersin.org.

In cobalt phosphide-arsenide compounds like CoP3, CoAs3, and CoP1.5As1.5, thermoelectric properties have also been measured northwestern.eduresearchgate.netcambridge.org. These compounds show semiconducting behavior northwestern.eduresearchgate.netcambridge.org. The Seebeck coefficients of CoP3 and CoAs3 are relatively small, while the solid solution CoP1.5As1.5 exhibits larger Seebeck coefficient values in the investigated temperature range, with a maximum around room temperature northwestern.eduresearchgate.netcambridge.org. A substantial reduction in thermal conductivity was observed for the solid solution compared to the binary compounds, attributed to phonon scattering by lattice disorder and point defects northwestern.eduresearchgate.netcambridge.org.

Thermal transport in monolayer AsP has been studied using first-principles molecular dynamics osti.gov. The puckered structure of layered phosphorene and its alloys makes them highly anisotropic with mutually orthogonal electronic and thermal transport directions, which is beneficial for thermoelectric applications osti.gov.

Theoretical and Computational Modeling of Arsenic Phosphide

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) simulations are a powerful tool for assessing the thermal stability of novel materials by simulating the dynamic behavior of atoms at finite temperatures from first principles. For arsenic phosphide (B1233454), AIMD has been crucial in verifying the stability of its predicted 2D monolayer structures.

Furthermore, molecular dynamics has been used to confirm the stability of newly designed phases of arsenic-phosphorus alloys, such as As₀.₂₅P₀.₇₅ and As₀.₇₅P₀.₂₅, laying the groundwork for exploring their physical properties. rsc.org

Lattice Dynamics and Phonon Dispersion Relations

Lattice dynamics and the study of phonon dispersion relations are critical for understanding a material's kinetic stability, thermal transport, and electron-phonon interactions. For arsenic phosphide monolayers, phonon dispersion calculations confirm their stability and reveal key vibrational properties.

Phonon Properties of AsP Allotropes and Black Phosphorus (b-P)
PropertyAsP-1AsP-2AsP-3b-P
LA Mode Frequency at X-point (THz)3.853.733.786.03
Average Grüneisen Parameter at Γ-point12.395.0515.60N/A

Prediction of Novel Phases and Metastable Structures

Computational methods, particularly those combined with evolutionary algorithms, are instrumental in predicting new, stable, or metastable phases of materials that may not be readily accessible through traditional synthesis. Several novel phases of this compound have been predicted through such theoretical investigations.

Beyond the 1:1 stoichiometry, first-principles calculations have been used to design and confirm the stability of seven distinct phases of AsₓP₁₋ₓ alloys with compositions of As₀.₂₅P₀.₇₅ and As₀.₇₅P₀.₂₅. rsc.org These phases were found to be stable through molecular dynamics simulations. Most of these predicted phases are direct-gap semiconductors, similar to black phosphorus, with some exhibiting calculated carrier mobilities as high as 10⁴ cm² V⁻¹ s⁻¹. rsc.org The prediction of these novel, stable structures opens avenues for exploring this compound alloys for thermoelectric and electronic device applications. rsc.org

Strain Engineering Effects on Electronic and Optical Properties

Strain engineering is a powerful technique for tuning the physical properties of 2D materials. Theoretical modeling has shown that the electronic and optical properties of this compound monolayers are highly sensitive to applied mechanical strain, offering a pathway to modulate their behavior for specific applications.

First-principles calculations on a black-AsP monolayer reveal strong anisotropy in its response to strain. researchgate.net The material is more resistant to elastic deformation along the zigzag direction than the armchair direction. researchgate.net Applying uniaxial strain can induce a transition in the nature of the band gap. For instance, when tensile or compressive strain is applied along the zigzag direction, the AsP monolayer undergoes a direct-indirect-direct band gap transition. researchgate.net The band gap itself can be continuously tuned; for example, a tensile strain of 10% along the armchair direction can reduce the band gap significantly. researchgate.net

The effective masses of charge carriers (electrons and holes) are also strongly modulated by strain, which directly impacts carrier mobility. The effective mass can be either increased or decreased depending on the direction and magnitude of the applied strain. researchgate.netresearchgate.net This tunability is highly desirable for creating high-performance electronic devices. researchgate.net In AsP/As van der Waals heterostructures, the global bandgap has also been shown to be tunable with the application of tensile strain. researchgate.net

Effect of Uniaxial Strain on Black-AsP Monolayer Band Gap
Strain along x-axis (armchair)Band Gap (eV)Gap Type
-10%~0.8Direct
-3%~1.3Direct
0%~1.5Direct
3%~1.4Direct
10%~0.6Direct

Data derived from figures in first-principles calculation studies. researchgate.net Note: Values are approximate.

These theoretical findings demonstrate that strain engineering provides an effective method to manipulate the fundamental electronic and optical characteristics of AsP, highlighting its potential for use in flexible and tunable nanoelectronic and optoelectronic devices. researchgate.netresearchgate.net

Functional Applications and Emerging Technologies of Arsenic Phosphide Materials Science Focus

Semiconductor Device Architectures

Arsenic Phosphide (B1233454) is recognized as a semiconductor material suitable for high-power and high-frequency applications. americanelements.com Its 2D form, in particular, shows exceptional promise for novel semiconductor device architectures. Layered black arsenic-phosphorus (b-AsP) maintains the special crystal structure and high anisotropy of black phosphorus while allowing for modification of its electrical and optical properties by tuning the elemental composition. researchgate.net

One of the most compelling attributes of 2D AsP is its tunable bandgap, which can be adjusted from approximately 0.3 eV in its bulk form to about 1.5 eV in a monolayer configuration. 2dmaterialsupermarket.com This characteristic makes it a versatile candidate for various electronic components. Theoretical studies based on first-principles calculations have predicted that certain phases of 2D AsP exhibit exceptionally high carrier mobility. researchgate.net For instance, the α-phase of monolayer AsP is predicted to have an electron mobility of around 10,000 cm² V⁻¹ s⁻¹, an order of magnitude higher than that of its phosphorene counterpart. researchgate.net This superior carrier mobility is a critical factor for the development of high-performance, next-generation nanoscale devices. nih.gov

Table 1: Comparative Electronic Properties of Arsenic Phosphide Allotropes

Material FormBandgap (eV)Predicted Electron Mobility (cm² V⁻¹ s⁻¹)Key Characteristics
Bulk Black Arsenic-Phosphorus (b-AsP)~0.3-Narrow bandgap suitable for infrared applications. researchgate.net
Monolayer Black Arsenic-Phosphorus (b-AsP)~1.5-Wider, tunable bandgap. 2dmaterialsupermarket.com
Monolayer α-AsP (theoretical)Similar to α-phosphorene~10,000Direct-gap semiconductor with ultrahigh, anisotropic carrier mobility. researchgate.net

The combination of a tunable semiconducting nature, high carrier mobilities, and anisotropic properties makes AsP a promising material for advanced field-effect transistors (FETs). sciopen.comresearchgate.net

Optoelectronic Device Development (e.g., Photodetectors, Transistors)

The tunable electronic properties of this compound extend to its optical characteristics, positioning it as a key material for the development of advanced optoelectronic devices. The direct bandgap of 2D AsP, which can be adjusted by altering layer thickness, is particularly advantageous for applications in photonics. 2dmaterialsupermarket.com The material also demonstrates significant light absorption in the visible spectrum, enhancing its utility in various optoelectronic components. 2dmaterialsupermarket.com

Research has highlighted the potential of black arsenic-phosphorus (b-AsP) for photodetectors, especially in the infrared spectrum. sciopen.comresearchgate.net By adjusting the arsenic content, the bandgap of b-AsP can be tuned from 0.3 eV down to 0.15 eV, making it an ideal candidate for mid-wavelength infrared (3-5 μm) photodetectors. researchgate.net This tunability allows b-AsP to bridge the wavelength gap between other 2D materials like molybdenum disulfide and graphene. acs.org

The development of high-performance field-effect transistors (FETs) and other photonic devices based on AsP is an active area of research. sciopen.comresearchgate.net The material's bipolar transfer characteristics and anisotropic infrared absorption are particularly notable. sciopen.comresearchgate.net To facilitate the production of these devices, specialized manufacturing equipment is being developed. For instance, Metal Organic Chemical Vapor Deposition (MOCVD) platforms are being engineered to handle this compound (As/P) chemistry for fabricating high-efficiency photonics devices like Vertical-Cavity Surface-Emitting Lasers (VCSELs) and mini/micro LEDs. veeco.com

Table 2: Optoelectronic Applications of this compound

Device TypeRelevant AsP PropertyPotential Application Area
Infrared PhotodetectorsNarrow, tunable bandgap (0.15–0.3 eV). researchgate.netMid-wave infrared imaging, sensing. acs.org
Field-Effect Transistors (FETs)High carrier mobility, bipolar transfer characteristics. sciopen.comHigh-performance, low-power electronics. researchgate.net
Photonic Devices (e.g., VCSELs)Tunable direct bandgap. 2dmaterialsupermarket.com3D sensing, high-speed data communication. veeco.com
Ultrafast Photonic ModulatorsAnisotropic optical response. acs.orgNear- to mid-infrared optical communications. sciopen.com

Energy Storage Technologies

Emerging research indicates that two-dimensional this compound holds significant potential for energy storage applications, particularly as an anode material in lithium-ion batteries. nih.govacs.org The unique structural and electronic properties of 2D materials like black arsenic-phosphorus (b-AsP) alloys offer advantages such as high specific capacity and high electronic conductivity. researchgate.net

Theoretical studies have predicted that puckered AsP-based 2D materials are promising candidates for use in lithium-ion batteries. researchgate.net The high carrier mobility of AsP monolayers could facilitate rapid charge and discharge rates, a critical performance metric for battery technology. researchgate.net While black phosphorus has been investigated for energy storage, its chemical stability remains a challenge; alloying with arsenic to form b-AsP is a strategy being explored to enhance stability while retaining desirable electronic properties. researchgate.net Although the application of AsP in energy storage is still in the early stages of research, initial findings suggest it is a viable candidate for next-generation battery technologies. nih.govresearchgate.net

Quantum Materials and Topological Properties

The study of topological properties in materials is a frontier in condensed matter physics, and pnictogen-based compounds are of significant interest. While extensive research into the topological properties of binary this compound is still emerging, studies of related materials suggest it is a field with potential. For example, some layered arsenic allotropes can be switched into a topological insulator phase via the application of an external electric field. aps.org

Topological insulators are materials that behave as an insulator in their interior but have conducting states on their surface, which are protected by symmetry. sciopen.com The investigation of 2D binary alloys formed from Group VA elements (including P and As) indicates that these nanostructures are semiconductors with a wide range of tunable band gaps, a prerequisite for engineering topological phases. aps.org Theoretical work on the electronic structure of 2D AsP has been conducted, but direct experimental verification of its topological properties is an area for future research. sciopen.com The exploration of quantum phenomena like the quantum spin Hall phase in related 2D materials provides a foundation for investigating similar effects in AsP derivatives. sciopen.comdntb.gov.ua

Catalytic Applications

The application of this compound in catalysis is a nascent field, with theoretical studies paving the way for experimental exploration. Computational studies suggest that 2D AsP could have applications in catalysis, drawing parallels from the known catalytic potential of phosphorene. nih.gov

A significant theoretical investigation focused on Janus AsP, a 2D monolayer with arsenic atoms on one face and phosphorus atoms on the other. cjsc.ac.cn Using density functional theory (DFT) calculations, researchers studied the defective structures and oxidation properties of this material. The analysis revealed that the Janus AsP structure exhibits superior oxidation resistance, even in the presence of surface defects. cjsc.ac.cn This stability is a crucial characteristic for a catalyst, as it must withstand harsh reaction conditions without degrading. This inherent robustness makes Janus AsP a promising candidate for future applications in electronic, optical, and potentially catalytic systems. cjsc.ac.cn

Thin Film Deposition and Sputtering Target Development

The fabrication of devices based on this compound relies on advanced thin-film deposition techniques. Two primary methods for depositing AsP thin films are physical vapor deposition (PVD) and chemical vapor deposition (CVD). americanelements.com Sputtering, a PVD technique, is a common method for creating high-purity thin films. americanelements.com

In the sputtering process, a target made of the desired material—in this case, this compound—is bombarded with ions in a vacuum chamber. americanelements.comamericanelements.com This bombardment ejects atoms from the target, which then deposit onto a substrate, forming a thin film. The quality of the resulting film is highly dependent on the purity, density, and grain size of the sputtering target. americanelements.com

High-purity this compound sputtering targets are commercially available and are specifically produced for use in semiconductor, CVD, and PVD applications. americanelements.comamericanelements.com These targets can be fabricated in various sizes and are analyzed using techniques like X-Ray Fluorescence (XRF) and Glow Discharge Mass Spectrometry (GDMS) to ensure quality. americanelements.com In addition to PVD, MOCVD is another critical technique for growing high-quality epitaxial layers of this compound materials, particularly for complex optoelectronic device structures. veeco.com The availability of high-quality source materials and the development of specialized deposition systems are essential for advancing AsP-based technologies. veeco.comamericanelements.com

Behavior of Arsenic Phosphide Under Extreme Conditions

High-Pressure Induced Phase Transitions and Structural Transformations

Theoretical studies based on first-principles calculations have been instrumental in predicting the structural response of materials to high pressure. While comprehensive experimental data on the high-pressure behavior of bulk arsenic phosphide (B1233454) is limited, theoretical investigations on related two-dimensional (2D) AsP compounds provide valuable insights.

First-principles calculations have been used to model hexagonal and orthorhombic structures of 2D AsP. To ascertain their stability under pressure, phonon spectra calculations are performed. The absence of imaginary frequencies in the phonon dispersion curves over the entire Brillouin zone is a key indicator of dynamical stability. Furthermore, the cohesive energies and elastic constants are calculated to confirm thermodynamic and mechanical stabilities.

For instance, the electronic and optical properties of stable 2D AsP structures have been investigated using density functional theory (DFT). These calculations often employ advanced methods like the GW approximation to accurately determine electronic band gaps, and the Bethe-Salpeter equation to account for excitonic effects in optical properties. The response of the electronic structure to strain, which mimics the effect of pressure, is a key area of these theoretical explorations.

While these studies on 2D systems are informative, it is important to note that the behavior of bulk arsenic phosphide under pressure may differ. High-pressure studies on analogous materials, such as black arsenic, have shown a sequence of phase transitions. For example, black arsenic transforms from the base-centered monoclinic (A17) phase to the rhombohedral (A7) phase at approximately 3.48 GPa, and then to a simple cubic phase at around 25 GPa aps.org. Similar sequences of structural transformations are theoretically anticipated for bulk this compound, though specific transition pressures are yet to be experimentally confirmed.

Table 1: Theoretical Stability Analysis of 2D this compound Structures

Property Hexagonal AsP Orthorhombic AsP (Type 1) Orthorhombic AsP (Type 2)
Dynamical Stability Stable Stable Stable
Thermodynamic Stability Confirmed Confirmed Confirmed

| Mechanical Stability | Confirmed | Confirmed | Confirmed |

This table is based on theoretical predictions from first-principles calculations for 2D AsP structures and serves as an illustrative example of the analyses performed.

Superconductivity Under Pressure

The application of pressure can induce superconductivity in materials that are not superconducting at ambient pressure. This phenomenon is often linked to pressure-induced phase transitions and changes in the electronic density of states at the Fermi level, as well as modifications to the electron-phonon coupling.

For elemental arsenic, superconductivity is observed to emerge in its simple cubic phase at pressures above 25 GPa, with a superconducting transition temperature (Tc) of around 3 K aps.org. Further compression leads to another phase transition and an increase in Tc to approximately 4.5 K above 43 GPa aps.org.

In the case of this compound, first-principles calculations are the primary tool for predicting its potential for superconductivity under pressure. These calculations involve determining the electronic band structure, phonon dispersion, and the electron-phonon coupling strength. The superconducting transition temperature can then be estimated using theoretical frameworks such as the Bardeen-Cooper-Schrieffer (BCS) theory or its extensions.

While specific theoretical predictions for the superconducting transition temperature of bulk this compound are not widely available in the literature, studies on other phosphides and arsenides provide a basis for expecting that AsP could also exhibit superconductivity at high pressures. The pressure-induced changes in crystal structure and bonding would likely lead to an enhancement of the electron-phonon coupling, a prerequisite for conventional superconductivity.

Table 2: Superconductivity in Related Materials Under Pressure

Material Pressure of Onset (GPa) Maximum Tc (K) Pressure at Max Tc (GPa)
Black Arsenic ~25 ~4.5 > 43

| Gray Arsenic | ~35 | ~5 | ~54 |

This table provides experimental data for elemental arsenic to offer context for the potential behavior of this compound. aps.orgaps.org

High-Temperature Stability and Phase Equilibria Studies

Understanding the high-temperature stability and phase equilibria of this compound is crucial for its synthesis and for potential applications in high-temperature electronics. The As-P binary system is complex due to the high volatility of both arsenic and phosphorus.

Experimental determination of the As-P phase diagram is challenging. Studies on related compounds, such as gallium arsenide phosphide (GaAsP), indicate that the sublimation of arsenic (as As2 and As4 molecules) and phosphorus (as P2 molecules) becomes significant at elevated temperatures. For GaAsP, surface damage has been observed at temperatures greater than 700°C due to the rapid increase in the vapor pressures of arsenic and phosphorus unm.edu. This suggests that this compound would also have a limited thermal stability in an open system.

To study the phase equilibria, it is necessary to control the partial pressures of the volatile components. Thermodynamic modeling, based on Gibbs energy minimization, is a powerful tool for constructing phase diagrams when experimental data is scarce. Such models would describe the Gibbs energy of each potential phase in the As-P system as a function of temperature, pressure, and composition.

Table 3: List of Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound AsP
Gallium Arsenide Phosphide GaAsP
Black Arsenic As

Doping and Alloying Strategies in Arsenic Phosphide Systems

Intentional Doping for Carrier Type and Concentration Control

Intentional doping involves introducing specific impurity atoms into the crystal lattice of a semiconductor to control the type and concentration of charge carriers (electrons or holes). For arsenic phosphide-based materials, doping is essential for achieving desired electrical conductivity and performance in electronic and optoelectronic devices.

In III-V semiconductors, such as gallium arsenide phosphide (B1233454) (GaAsP) and indium phosphide arsenide (InPAs), which are related to this compound systems, doping with elements from Group II, IV, or VI of the periodic table can create p-type or n-type conductivity. For instance, in GaAsP, nitrogen doping can be used to adjust electronic properties azom.comwikipedia.org. Heavy p-type carbon doping of MOCVD-grown GaAsP has been achieved using CBrCl₃ as a precursor, resulting in hole concentrations exceeding 2 × 10¹⁹ cm⁻³ mit.edumit.edu. The choice of dopant and growth conditions significantly impacts the resulting carrier concentration and the material's electrical characteristics mit.eduresearchgate.net.

The crystal phase of the host material can also influence the effectiveness of doping. Studies on III-V arsenide and phosphide semiconductors like GaAs, GaP, and InP indicate that the solubility and shallowness of dopant levels depend on whether the crystal structure is wurtzite or zincblende. For acceptors, doping appears to be easier in the wurtzite structure, leading to a larger charge carrier concentration at a given temperature and doping dose. For donors, neutral impurities show no clear preference for a specific crystal phase, while charged impurities favor substitution in the zincblende structure, where charge carriers are more easily thermally excited to the conduction band researchgate.net.

Solid Solution Formation and Compositional Tuning

Solid solutions involving arsenic and phosphorus allow for continuous tuning of material properties by varying the elemental composition. Gallium arsenide phosphide (GaAs₁₋ₓPₓ) is a well-known example of a solid solution formed between gallium arsenide (GaAs) and gallium phosphide (GaP) wikipedia.orgvaia.com. By adjusting the ratio of arsenic to phosphorus (represented by 'x'), the band gap of GaAs₁₋ₓPₓ can be tailored between the band gaps of GaAs (1.43 eV) and GaP (2.26 eV) vaia.comdigimat.in. This band gap engineering is crucial for applications like light-emitting diodes (LEDs) that emit light at different wavelengths (colors) azom.comwikipedia.orgtaylorandfrancis.com.

Similarly, indium phosphide arsenide (InP₁₋ₓAsₓ) is a solid solution of indium phosphide (InP) and indium arsenide (InAs) americanelements.com. Solid solutions of InP can cover energy gaps continuously from 0.3 to 1.3 eV nih.gov. The formation of solid solutions allows for the creation of materials with properties intermediate to the end binary compounds, offering flexibility in material design for specific applications vaia.com.

Research on two-dimensional arsenic-phosphorus (As-P) compounds also explores the concept of solid solutions. Alloying black phosphorus with arsenic can tune its elemental composition while maintaining its crystal structure and anisotropy, modifying its electrical and optical properties researchgate.net. The band gap of black arsenic-phosphorus (b-AsP) can be adjusted by changing the proportion of arsenic atoms researchgate.net.

The formation of solid solutions can be influenced by synthesis conditions, such as temperature researchgate.net. In some cases, random atomic arrangements in disordered solid solutions can impact the material's symmetry researchgate.net.

Impact of Doping on Electronic and Optical Properties

Doping and alloying have a profound impact on the electronic and optical properties of this compound-based materials. The primary effect is the modification of the band gap, which in turn affects the material's electrical conductivity and its interaction with light.

In GaAs₁₋ₓPₓ, varying the arsenic-phosphorus ratio changes the band gap, allowing for emission of different colors in LEDs azom.comwikipedia.orgdigimat.intaylorandfrancis.com. For example, the composition GaAs₀.₆P₀.₄ shows maximum brightness in red-emitting diodes nasa.gov. Nitrogen doping in GaAsP can also tune its electronic properties azom.comwikipedia.org.

Studies on arsenic doping in gallium phosphide (GaP) nanotubes using first-principles calculations have shown that increasing the concentration of arsenic atoms reduces the energy band gap researchgate.netnih.gov. This reduction in band gap shifts the absorption edge to longer wavelengths researchgate.netnih.gov. The electronic properties are significantly influenced by the Ga-4p and P-3p orbitals researchgate.netnih.gov.

In two-dimensional arsenic-phosphorus systems, compositional tuning through alloying with arsenic can modify electrical and optical properties, including the band gap researchgate.net. The band gap of b-AsP can be adjusted by altering the arsenic content researchgate.net. These changes in band gap and other electronic characteristics make these materials promising for applications in infrared photodetectors and field-effect transistors researchgate.net.

Doping can also affect carrier mobility and concentration. In CaCuP₁₋ₓAsₓ solid solutions, As alloying can lead to increased intrinsic p-type doping due to the presence of copper vacancies, which can be influenced by a reduction in the electronic band gap acs.org. While alloying might reduce lattice thermal conductivity, the increased doping levels can move the material away from optimal thermoelectric performance acs.org.

The optical properties, such as refractive index and absorption coefficient, are also composition-dependent in solid solutions like indium gallium arsenide phosphide (InGaAsP) ioffe.ru.

Defect Engineering Through Doping

Doping can intentionally introduce or influence the formation of defects within the crystal structure of semiconductors. These defects can significantly impact the material's electrical and optical properties. Defect engineering through controlled doping is a strategy to manage the type and concentration of these defects to achieve desired material performance.

In GaAsP, lattice mismatch between layers with different compositions can lead to the formation of dislocations nasa.gov. Doping can influence the formation of these defects. For example, doping GaAsP films with tellurium has been shown to lower the critical mismatch required for the formation of partial misfit dislocations scientific.net. This suggests that doping can affect the material's structural perfection and the density of dislocations nasa.govscientific.net.

In other semiconductor systems, such as phosphorus-doped silicon with arsenic as background dopants, interstitial carbon-related defects can form acs.org. These defects can be influenced by the presence of dopants acs.org. While the search results did not provide extensive details specifically on defect engineering in binary this compound (AsP or As₃P) through doping, the principles observed in related III-V compounds like GaAsP and doped silicon are relevant. Doping atoms can interact with native defects or introduce new defect states, thereby affecting carrier trapping, recombination, and mobility. Controlling the doping process, including the choice of dopant, concentration, and growth or annealing conditions, is crucial for managing the defect landscape and optimizing material properties for specific applications.

Strain is another method that can be used to tune the properties of materials like black this compound monolayers, which can be considered a form of defect engineering or band structure engineering researchgate.net.

Compound NamePubChem CID
This compound (AsP)15845941
Trithis compound (As₃P)139321 americanelements.com, 139323 nih.gov
Gallium Arsenide (GaAs)14172409
Gallium Phosphide (GaP)82901
Indium Phosphide (InP)31170
Gallium Arsenide Phosphide (GaAsP)210471-34-4 azom.com
Indium Phosphide Arsenide (InPAs)N/A americanelements.com
Indium Gallium Arsenide Phosphide (InGaAsP)N/A americanelements.com
Arsenic (As)5359596 uni.lu
Phosphorus (P)45174848
Nitrogen (N)941
Carbon (C)5462311
Tellurium (Te)23978
Zinc (Zn)3174359
Copper (Cu)23978
Silicon (Si)5329037

Interactive Data Tables

Based on the search results, here is a data table summarizing the band gap tuning in GaAs₁₋ₓPₓ solid solutions:

Composition (x)Material NameBand Gap (eV)Direct/Indirect Band GapReference
0Gallium Arsenide (GaAs)1.43Direct vaia.comdigimat.in
0.45GaAs₀.₅₅P₀.₄₅~1.98Direct to Indirect Transition azom.comdigimat.in
1Gallium Phosphide (GaP)2.24 or 2.26Indirect vaia.comdigimat.inwikipedia.org
0.6GaAs₀.₄P₀.₆N/AN/A nasa.gov (Maximum brightness for red LEDs)

Note: The band gap values can vary slightly depending on the temperature and specific source.

Another potential table could summarize doping effects on carrier concentration, but the provided search results offer specific values for different materials and dopants rather than a systematic dataset for this compound itself. For instance, carbon doping in GaAsP can yield hole concentrations exceeding 2 × 10¹⁹ cm⁻³ mit.edumit.edu.

Surface Science and Interface Phenomena in Arsenic Phosphide

Surface Reconstructions and Atomic Arrangements

The atomic arrangement at the surface of a crystal can differ significantly from that of the bulk material, leading to various surface reconstructions. These reconstructions are the result of the surface atoms minimizing their free energy by rearranging their positions. For compound semiconductors like arsenic phosphide (B1233454) and related III-V materials, the surface stoichiometry and reconstruction are highly dependent on growth conditions, temperature, and the partial pressures of the constituent elements.

Studies on related materials like indium phosphide (InP) and gallium arsenide phosphide (GaAsP) provide insights into the potential surface reconstructions of arsenic phosphide. For instance, the InP(001) surface exhibits different reconstructions depending on the phosphorus coverage and temperature. At about 1.5 monolayers (ML) of phosphorus, a (2x2)/(2x1) reconstruction is observed, consisting of half a monolayer of phosphorus dimers adsorbed on a complete layer of phosphorus atoms. Desorbing excess phosphorus leads to a pure (2x1) phase with 1.0 ML phosphorus coverage, characterized by a complete layer of buckled phosphorus dimers. An indium-rich σ(2x4) reconstruction is recorded at a phosphorus coverage of 0.25 ML, where the unit cell contains a single phosphorus dimer and four indium dimers. At an even lower phosphorus coverage of 0.125 ML, the δ(2x4) phase is observed, similar to the σ(2x4) but with a mixed In-P dimer replacing the P-P dimer in the top layer. ucla.edu The transition between P-rich and In-rich InP surfaces remains atomically smooth. ucla.edu

For GaAsP, preliminary studies on (001) surfaces indicate a (2x1)-like surface reconstruction for buffer layers. aip.org The actual atomic order at the surface can be impacted by the cooling procedure. aip.org The surface reconstructions of GaAs(001), such as the As-rich c(4x4) and (2x4), are known to modify the optical bulk E1 transition. aip.org In GaAsP, this surface modification follows the redshift of the E1 transition with increasing arsenic content, allowing for the empirical quantification of the As/P content in each layer during growth using techniques like reflection anisotropy spectroscopy. aip.org

While direct studies focusing solely on the surface reconstructions of binary this compound (AsP) are less commonly reported compared to ternary and quaternary III-V compounds, the principles observed in InP and GaAsP regarding group-V element coverage and dimer formation are likely relevant. The ratio of arsenic to phosphorus in AsP is not fixed and can vary, which would inherently influence the surface stoichiometry and, consequently, the possible reconstructions and atomic arrangements. wikipedia.org

Adsorption and Surface Reactivity

The adsorption of atoms and molecules on this compound surfaces, as well as the surface's reactivity, are critical aspects influencing crystal growth, interface formation, and device performance. Surface reactivity involves chemical interactions, including bond breaking and formation, at the material's surface.

Studies on arsenic adsorption and exchange with phosphorus on InP(001) surfaces provide valuable insights. At temperatures at or above 430 °C, arsenic exchange with phosphorus on InP(001) generates an InAs (4x2) reconstruction. ucla.eduresearchgate.net The substitution of arsenic for phosphorus is primarily limited to the top two to three surface bilayers. ucla.eduresearchgate.net The activation energy for this arsenic-phosphorus exchange has been determined to be between 1.2 and 1.6 eV. ucla.edu

At lower temperatures, arsenic adsorption on InP(001) leads to different surface structures. At 285 °C, arsenic adsorbs on the InP (2x4) surface (with a phosphorus coverage of 0.25 ML), forming a disordered (1x4) structure with double layers of arsenic (total As+P coverage of 1.5 ML). researchgate.net At 330 °C, arsenic adsorption on the (2x4) surface produces a (2x1) structure with a complete monolayer of group-V dimers. researchgate.net Above 350 °C, phosphorus desorption occurs, allowing arsenic to displace phosphorus in the near-surface layers, leading to the formation of β2(2x4) and α2(2x4) reconstructions with exposed arsenic dimers. ucla.eduresearchgate.net

The interaction of arsenic and phosphorus species with surfaces is also relevant in other contexts, such as environmental science, where the adsorption of arsenate and phosphate (B84403) on various materials is studied. For example, studies on iron oxide-based sorbents and calcite have investigated the competitive adsorption of arsenate and phosphate, highlighting the influence of pH and the formation of surface complexes (bidentate binuclear at low pH, monodentate at high pH). acs.orgresearchgate.net While these studies are not directly on this compound, they illustrate the complex nature of arsenic and phosphorus interactions at solid-liquid interfaces and the formation of surface complexes.

In the context of semiconductor growth, the adsorption and reaction of precursor molecules containing arsenic and phosphorus, such as arsine (AsH3) and phosphine (B1218219) (PH3), on surfaces like silicon have been investigated. Studies on atomic-scale patterning of arsenic in silicon using arsine reveal significant differences in surface chemistry and reaction pathways compared to phosphine, influencing the immobilization and confinement of arsenic atoms. acs.org

Heterointerface Formation and Characterization

The formation of heterointerfaces between this compound and other materials is fundamental for the development of heterostructure devices. The quality of these interfaces, including their atomic structure, composition, and electronic properties, significantly impacts device performance.

Heterostructures involving III-V compound semiconductors, such as InGaAs/InP, are commonly grown by techniques like metalorganic vapor phase epitaxy (MOVPE). ucla.edu During the growth of such heterojunctions, switching between group-V sources (e.g., phosphorus to arsenic) is necessary, leading to the formation of interfaces where arsenic and phosphorus are present. ucla.edu

Studies on the initial stages of InGaAs/InP heterojunction formation during MOVPE growth have shown that exposing an InP(001) film to tertiarybutylarsine below 500 °C results in the deposition of a thin InAs layer, typically 1.5 to 5.0 atomic layers thick. ucla.edu The surface of this epilayer remains atomically smooth. ucla.edu However, at or above 500 °C, arsenic atoms can diffuse into the bulk, creating strained InAsP films that may form three-dimensional island structures to relieve strain. ucla.edu X-ray photoelectron spectroscopy (XPS), low-energy electron diffraction (LEED), and scanning tunneling microscopy (STM) are techniques used to characterize the surface roughness, atomic structure, and composition of these films during growth. ucla.edu These studies indicate that arsenic incorporation is limited to the top two to three bilayers of InP below 500 °C, with diffusion into the bulk occurring at higher temperatures. ucla.edu

Heterointerfaces involving GaAsP have also been studied. For instance, the surface-photovoltage effect in a GaAs–GaAsP superlattice has been explored using core-level photoelectron spectroscopy. worldscientific.com The epitaxial integration of III-V semiconductors like GaAsP with silicon requires overcoming lattice mismatch, often utilizing step-graded buffer layers of GaAsP to manage strain relaxation. aip.org The composition and thickness of these layers are critical for strain management. aip.org

The formation of heterointerfaces is also relevant in the context of surface passivation, where thin layers of one material are grown on another to reduce surface recombination velocity, which is crucial for improving the efficiency of optoelectronic devices. For InGaAsP/InP ridges, an ultrathin InP passivation layer (2-3 nm) has been shown to effectively reduce surface recombination velocity and enhance carrier lifetime, with long-term stability. acs.org Similarly, combinations of chemical treatments and atomic layer deposited oxides have been used to achieve low surface recombination velocities in InGaAsP LED ridges. aip.org

Characterization techniques such as scanning tunneling microscopy (STM) can provide atomic-scale imaging of heterointerfaces, revealing details about the distribution of elements. Cross-sectional STM studies of InGaAs alloys on nonplanar substrates have shown that the distribution of indium in the surface and subsurface layers can be atomically resolved. ibm.com

The study of heterointerface formation and characterization in this compound-based material systems is an ongoing area of research, driven by the need to control interfacial properties for advanced electronic and photonic devices.

Conclusion and Future Research Directions in Arsenic Phosphide Science

Current Challenges and Limitations in Arsenic Phosphide (B1233454) Research

While theoretical models and preliminary experiments have highlighted the potential of arsenic phosphide, several significant hurdles impede its widespread development and application. These challenges span material synthesis, stability, and the precise control of its fundamental properties.

Key limitations include the synthesis of high-quality, large-area, and layer-controlled materials. The chemical vapor transport (CVT) method is effective for producing high-quality bulk crystals, but achieving wafer-scale thin films or exfoliating ultrathin layers is considerably more difficult for b-AsP compared to black phosphorus due to stronger interlayer interactions. jos.ac.cn Furthermore, the inherent environmental instability of phosphorene analogues remains a critical issue that must be addressed for the development of reliable, long-lasting devices. oejournal.org Another significant challenge is the precise control and verification of the arsenic-to-phosphorus stoichiometry, which is the primary determinant of the material's electronic and optical properties. oejournal.orgwikipedia.org Concurrently, achieving controlled and effective electronic doping to modulate carrier type and concentration remains a complex task, as alloying can sometimes introduce unintended electronic effects, such as the creation of vacancy defects. st-andrews.ac.uk

Table 1: Summary of Key Research Challenges in this compound Science

Challenge AreaSpecific Limitations
Material Synthesis Difficulty in producing large-scale, uniform thin films and ultrathin 2D layers. jos.ac.cn
Material Stability Susceptibility to degradation upon exposure to ambient air and moisture, similar to related pnictogens. oejournal.org
Stoichiometry Control Precise control over the As:P ratio during synthesis is difficult yet critical for tuning the band gap. oejournal.orgwikipedia.org
Electronic Doping Challenges in achieving controlled p-type and n-type doping without creating compensating defects or altering other material properties. st-andrews.ac.uk
Characterization Lack of standardized methods for rapidly and accurately characterizing the composition and layer thickness of synthesized materials.

Emerging Research Avenues for this compound Materials

The limitations currently facing this compound research also define the most promising and critical avenues for future investigation. The exploration of novel compositions, structures, and theoretical models is expected to unlock new functionalities and applications.

A primary focus is the continued development of 2D b-AsₓP₁₋ₓ alloys. Systematically tuning the composition "x" allows for precise band gap engineering, which is crucial for optical and electronic applications. oejournal.orgjos.ac.cn Research into forming heterostructures by combining 2D this compound with other layered materials, such as graphene or transition metal dichalcogenides (TMDs), is a rapidly emerging field. nih.govacs.org These composite structures could exhibit novel properties not present in the individual components. Furthermore, theoretical studies are paving the way for the exploration of new this compound configurations, including one-dimensional nanotubes and zero-dimensional quantum dots, which could exhibit unique quantum confinement effects. nih.govresearchgate.net Advanced computational methods are also being employed to predict the properties of novel AsP clusters and doped systems, guiding experimental efforts toward materials with tailored electronic and spintronic properties. nih.govacs.org

Table 2: Prospective Research Areas for this compound

Research AvenueScientific ObjectivePotential Impact
2D Heterostructures To combine AsP layers with other 2D materials (e.g., graphene, TMDs) to create novel electronic and optical properties. nih.govacs.orgDevelopment of multifunctional devices with engineered band alignments.
Compositional Tuning To precisely control the AsₓP₁₋ₓ ratio to achieve targeted band gaps and carrier mobilities. oejournal.orgjos.ac.cnOptimization of materials for specific wavelengths in photodetectors and emitters.
Novel Nanostructures To synthesize and characterize AsP nanotubes and quantum dots. nih.govresearchgate.netExploration of quantum confinement effects for novel optoelectronic devices.
Doping Strategies To investigate substitutional doping with various elements to control charge carrier concentration and type. st-andrews.ac.ukCreation of reliable p-n junctions, the building blocks for most semiconductor devices.
Advanced Theory To use density functional theory (DFT) and other models to predict the stability and properties of new AsP alloys and structures. nih.govresearchgate.netAcceleration of material discovery and guidance for synthetic efforts.

Potential for Novel this compound-Based Technologies

The unique and highly tunable properties of this compound materials, particularly b-AsP, position them as strong candidates for a variety of next-generation technologies. If current research challenges can be overcome, AsP-based materials could play a significant role in optoelectronics, energy conversion, and advanced electronics.

In optoelectronics, the ability to tune the band gap of b-AsP across a wide range of the infrared spectrum makes it exceptionally promising for high-performance photodetectors, especially in the mid-wave infrared range. sciopen.com This could lead to advancements in thermal imaging, remote sensing, and optical communications. The material's strong nonlinear optical response also opens avenues for all-optical logic gates and modulators. oejournal.orgvub.ac.be In the field of energy, this compound alloys are being investigated for thermoelectric applications, where the introduction of arsenic into phosphide lattices can reduce thermal conductivity and potentially enhance the energy conversion efficiency. st-andrews.ac.ukresearchgate.net Additionally, black phosphorus-arsenic alloys have shown potential as high-capacity anode materials for next-generation lithium-ion batteries. sciopen.com The high charge carrier mobility and anisotropic electronic structure also make b-AsP a candidate for high-speed field-effect transistors (FETs) and other novel electronic components. sciopen.comnih.gov

Table 3: Potential Technological Applications of this compound

Technology SectorSpecific ApplicationKey Enabling Property of AsP
Optoelectronics Mid-wave infrared (MWIR) photodetectors and imagers. sciopen.comTunable, narrow band gap covering the infrared spectrum.
All-optical logic devices and modulators. oejournal.orgvub.ac.beStrong nonlinear optical response.
Energy Conversion Thermoelectric generators for waste heat recovery. st-andrews.ac.ukresearchgate.nethw.ac.ukLow thermal conductivity and potential for high power factor.
Energy Storage Anode materials for lithium-ion batteries. sciopen.comLayered structure allowing for ion intercalation.
Electronics High-performance field-effect transistors (FETs). sciopen.comnih.govHigh charge carrier mobility and anisotropic conductivity.
Spintronics Spin-based logic and memory devices. nih.govPotential for tunable electronic properties through metal doping.

Q & A

Q. How should researchers handle conflicting data on this compound’s environmental persistence?

  • Methodological Answer : Conduct meta-analyses of existing studies, evaluating variables like pH, temperature, and microbial activity. Use sensitivity analysis to identify dominant degradation pathways. Replicate high-impact studies with standardized protocols and report confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.